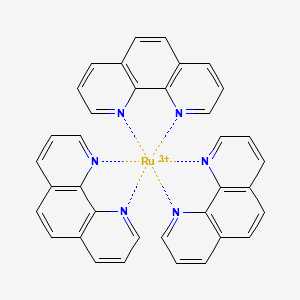![molecular formula C15H15I2N3 B15250370 2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile CAS No. 93537-08-7](/img/structure/B15250370.png)
2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile is a complex organic compound that belongs to the class of nitrogen mustard compounds. These compounds are characterized by the presence of two beta-haloalkyl groups bound to a nitrogen atom . Nitrogen mustard compounds are known for their alkylating properties, which make them useful in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile typically involves multiple steps. One common method includes the reaction of 4-(Bis(2-iodoethyl)amino)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other nucleophiles such as thiols, amines, or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile involves its alkylating properties. The compound can form covalent bonds with macromolecules such as DNA, RNA, and proteins, leading to the induction of DNA damage and triggering cell death. This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic properties .
Comparación Con Compuestos Similares
Similar Compounds
4-[Bis(2-iodoethyl)amino]phenol: Another nitrogen mustard compound with similar alkylating properties.
Chlorambucil: A classical nitrogen mustard used in chemotherapy.
ZD2767P: A phenol mustard glutamate prodrug used in Antibody Directed Enzyme Prodrug Therapy (ADEPT).
Uniqueness
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile is unique due to its specific structure, which includes a malononitrile moiety. This structural feature may confer distinct reactivity and biological activity compared to other nitrogen mustard compounds .
Propiedades
Número CAS |
93537-08-7 |
|---|---|
Fórmula molecular |
C15H15I2N3 |
Peso molecular |
491.11 g/mol |
Nombre IUPAC |
2-[[4-[bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15I2N3/c1-12-8-15(20(6-4-16)7-5-17)3-2-14(12)9-13(10-18)11-19/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
XFRXMLMRNGTELB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCI)CCI)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)


![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)






![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

